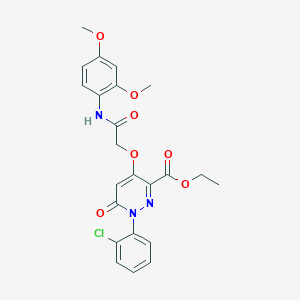

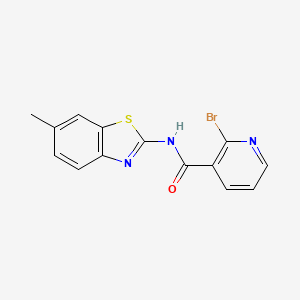

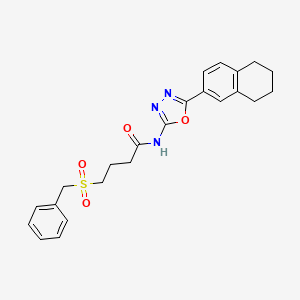

1-(2-氯苯基)-4-(2-((2,4-二甲氧基苯基)氨基)-2-氧代乙氧基)-6-氧代-1,6-二氢哒嗪-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound , Ethyl 1-(2-chlorophenyl)-4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate, is a complex organic molecule that appears to be related to a family of compounds with potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as chlorophenyl groups, ethyl esters, and heterocyclic components, which can provide insights into the synthesis, structure, and properties of the compound of interest.

Synthesis Analysis

The synthesis of related compounds often involves cyclization reactions and interactions with hydrazines. For instance, the cyclization reaction of N-(4-chlorophenyl)-β-alanine with piperidine catalyst led to the formation of ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, which further reacted with hydrazines to yield various derivatives . Similarly, ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was shown to react with substituted hydrazines to produce regioisomeric pyrazoles . These studies suggest that the compound of interest could potentially be synthesized through similar cyclization and substitution reactions involving chlorophenyl precursors and hydrazines.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as IR, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction . For example, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate was determined by single-crystal X-ray diffraction, revealing two crystallographically independent molecules in the asymmetric unit . These techniques are likely applicable to the compound of interest for determining its molecular structure and confirming its synthesis.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes the formation of hydrazones and subsequent transformation under acidic conditions , as well as selective formation of pyrazoles from reactions with hydrazines . These reactions are indicative of the potential reactivity of the compound of interest, which may also form similar structures under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include their crystalline structure, as well as the presence of intramolecular hydrogen bonds and π-π interactions that contribute to their structural stability . For instance, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate exhibits intramolecular C-H...O hydrogen bonds and π-π interactions, as confirmed by X-ray diffraction and Hirshfeld surface analysis . These properties are likely to be relevant to the compound of interest, influencing its solubility, stability, and potential interactions with biological targets.

科学研究应用

合成技术

有机复杂化合物合成中一个显著的方法涉及环缩合反应,这已经被Machado等人(2011)通过由4-甲氧基-2-氧代烷基[环烷基]-3-烯酸乙酯合成1-(2,4-二氯苯基)-1H-吡唑-3-羧酸乙酯展示过。这种方法突显了超声波照射下的效率和区域选择性,显著缩短了反应时间并产生了高产品纯度 (Machado et al., 2011)。

化学转化

用肼对4-[(E)-1-氯-3-氧代丙-1-烯-1-基]-3,5-二甲基-1H-吡咯-2-羧酸乙酯转化的研究展示了生产区域异构吡唑的潜力,表明了这种化合物在合成不同杂环结构中的多功能性。这个过程揭示了选择性形成不同吡唑衍生物的条件,强调了该化合物在化学合成和改性中的效用 (Mikhed’kina et al., 2009)。

潜在的抗菌活性

如Desai等人(2007)所展示的那样,新型喹唑啉的合成和表征涉及生成具有潜在抗菌活性的化合物的反应。这个过程涉及让4-[2-(2-氯苯基)-4-氧代-3-氢喹唑啉-3基]-苯甲酸乙酯与肼合水反应,以及其他步骤,从而产生针对不同细菌和真菌菌株进行测试的化合物。这项研究强调了这种化学化合物在开发新型抗菌剂中的重要性 (Desai et al., 2007)。

属性

IUPAC Name |

ethyl 1-(2-chlorophenyl)-4-[2-(2,4-dimethoxyanilino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O7/c1-4-33-23(30)22-19(12-21(29)27(26-22)17-8-6-5-7-15(17)24)34-13-20(28)25-16-10-9-14(31-2)11-18(16)32-3/h5-12H,4,13H2,1-3H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEVWOOCMNSHGEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Oxaspiro[4.6]undecan-2-ylmethanesulfonyl chloride](/img/structure/B2528993.png)

![4-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene](/img/structure/B2529010.png)

![N-[[1-[2-Hydroxyethyl(methyl)amino]cyclohexyl]methyl]but-2-ynamide](/img/structure/B2529011.png)

![N-(2,3-Dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]prop-2-enamide](/img/structure/B2529013.png)